(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1073385
InChI:
InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10-
SMILES:
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
Molecular Formula:
C17H13BrN2O2S
Molecular Weight:
389.3 g/mol
(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC1073385
Molecular Formula: C17H13BrN2O2S
Molecular Weight: 389.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13BrN2O2S |
|---|---|
| Molecular Weight | 389.3 g/mol |
| IUPAC Name | (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
| Standard InChI Key | BFJZSFUXLDCVQC-GDNBJRDFSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
| SMILES | COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator